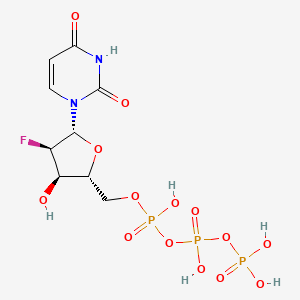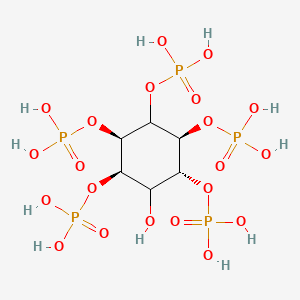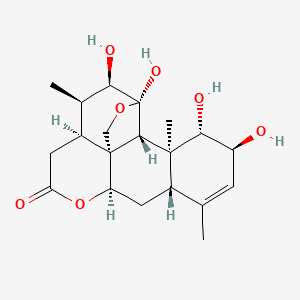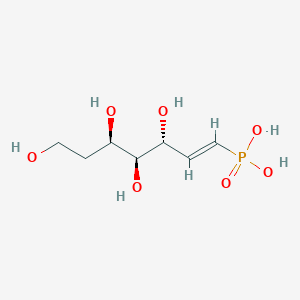
2'-Deoxy-2'-fluorouridine-5'-triphosphate
Descripción general
Descripción
2’-Deoxy-2’-fluorouridine-5’-triphosphate is a novel nucleoside analogue with antiviral activity against RNA viruses, including influenza virus and HIV . It can be used as a precursor for the synthesis of modified monophosphate nucleosides, ribonucleosides, and phosphoramidites . It is an antiviral drug that inhibits viral DNA replication by inhibiting viral polymerase .
Synthesis Analysis
The synthesis of 2’-Deoxy-2’-fluorouridine-5’-triphosphate involves several steps. It was tested as a substrate in the E.coli RNA polymerase system using poly (dAT) as a template. It could replace UTP when Mn++ was utilized as a divalent cation instead of Mg++ .Molecular Structure Analysis
The molecular formula of 2’-Deoxy-2’-fluorouridine-5’-triphosphate is C9H14N2O14P3F . The exact structure may be viewed using Java or Javascript .Chemical Reactions Analysis
2’-Deoxy-2’-fluorouridine-5’-triphosphate acts as a substrate in the E.coli RNA polymerase system. It could replace UTP when Mn++ was utilized as a divalent cation instead of Mg++. The level of transcription with the fluoro analog was then 55% of that with UTP .Physical And Chemical Properties Analysis
The exact mass of 2’-Deoxy-2’-fluorouridine-5’-triphosphate is 485.96 g/mol (free acid) . It is a colorless to slightly yellow solution in water .Aplicaciones Científicas De Investigación
Inhibition of Hepatitis C Virus RNA Polymerase
2'-Deoxy-2'-fluorouridine-5'-triphosphate is a potent inhibitor of hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). It acts as a competitive inhibitor and a nonobligate chain terminator in the hepatitis C virus RNA replication process (Murakami et al., 2007), (Murakami et al., 2008).
Metabolic Activation in Hepatitis C Virus Treatment
The metabolic activation of 2'-Deoxy-2'-fluorouridine-5'-triphosphate in the treatment of hepatitis C virus has been characterized, identifying it as a critical component in inhibiting the HCV RNA polymerase in vitro (Ma et al., 2007).
Utilization in DNA Synthesis
2'-Deoxy-2'-fluorouridine-5'-triphosphate has been utilized as a substrate in DNA synthesis by DNA polymerases. It supports the elongation of DNA, showing that fluorinated pyrimidines are incorporated into DNA via their triphosphate forms to exhibit their cytostatic actions (Tanaka et al., 1981), (Tanaka et al., 1981).
Substrate for T7 RNA Polymerase
It has been investigated as a substrate for T7 RNA polymerase, with Michaelis-Menten kinetic parameters reported for its incorporation into runoff transcripts (Aurup et al., 1992).
Inhibition of HCV Replicon
2'-Deoxy-2'-fluorouridine-5'-triphosphate is an effective inhibitor of the NS5B polymerase in the hepatitis C virus RNA replicon in culture (Stuyver et al., 2004).
Role in Incorporating Antineoplastic Nucleosides into DNA
The compound plays a crucial role in incorporating antineoplastic nucleosides such as trifluridine and 2′-deoxy-5-fluorouridine into DNA, affecting their antitumor mechanisms (Sakamoto et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN2O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXHLIFQJYSIBK-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216965 | |
| Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2'-fluorouridine-5'-triphosphate | |
CAS RN |
66840-02-6 | |
| Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066840026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B1207499.png)







![(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B1207509.png)




